![molecular formula C17H17N B14489548 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine CAS No. 65928-26-9](/img/structure/B14489548.png)
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and in understanding biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through the formation of van-der-Waals complexes, followed by addition reactions, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-2-yl)-1H-pyrrole: This compound features a pyrrole ring fused to a naphthalene structure, similar to 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine.
2-Naphthalen-1-yl-cyclopentanone: Another related compound with a cyclopentanone ring fused to a naphthalene structure.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyrrolidine ring with a cyclopenta[a]naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65928-26-9 |
|---|---|
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1-(1H-cyclopenta[a]naphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C17H17N/c1-2-6-16-13(5-1)7-8-14-11-15(12-17(14)16)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI-Schlüssel |
BFYMSBGSHUTBBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



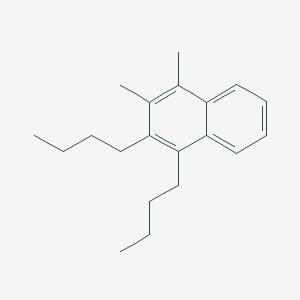
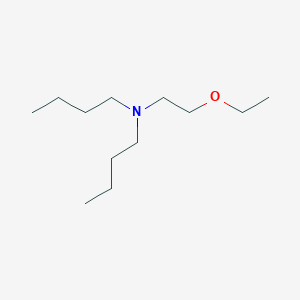
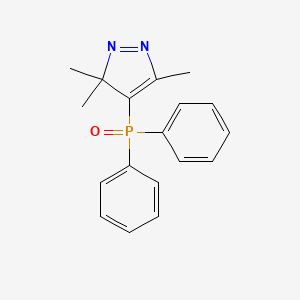
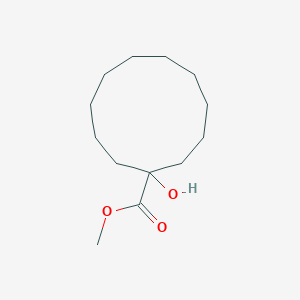
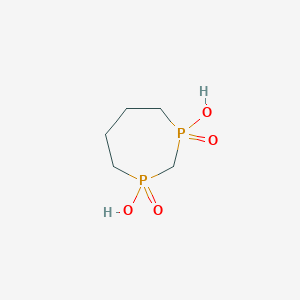


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
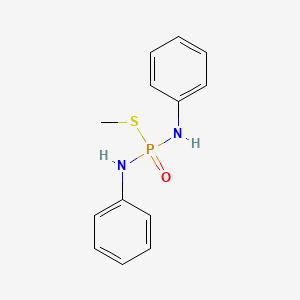
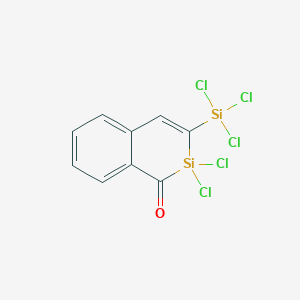
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
